molecular formula C16H19NO4 B13517333 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid

Cat. No.: B13517333
M. Wt: 289.33 g/mol
InChI Key: QSJKPWIWRKDGEA-UHFFFAOYSA-N
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Description

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyloxycarbonyl group and a carboxylic acid group attached to a spirocyclic azaspiro[3.4]octane core. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction using benzyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate for introducing the benzyloxycarbonyl group.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid is unique due to its specific spirocyclic structure, which imparts rigidity and stability. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

6-phenylmethoxycarbonyl-6-azaspiro[3.4]octane-5-carboxylic acid

InChI

InChI=1S/C16H19NO4/c18-14(19)13-16(7-4-8-16)9-10-17(13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19)

InChI Key

QSJKPWIWRKDGEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCN(C2C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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